2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide
Description
This compound features an indole core substituted at position 3 with a benzylsulfanyl group (-S-CH₂C₆H₅) and at position 1 with an N,N-diethylacetamide moiety. Indole derivatives are renowned for diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
2-(3-benzylsulfanylindol-1-yl)-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-3-22(4-2)21(24)15-23-14-20(18-12-8-9-13-19(18)23)25-16-17-10-6-5-7-11-17/h5-14H,3-4,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXWDPPNGLSSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves the coupling of an indole derivative with a benzylsulfanyl group and subsequent acylation with N,N-diethylacetamide. One common method involves the reaction of 3-(benzylsulfanyl)-1H-indole with N,N-diethylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the parent indole derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Benzylsulfonyl derivatives.
Reduction: Parent indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The benzylsulfanyl group may enhance the compound’s binding affinity or selectivity, while the N,N-diethylacetamide moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Indole Derivatives
a) 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives
- Structure: Position 3 substituent is a hydroxyimino methyl group (-CH=N-OH), and the acetamide is linked to substituted phenyl rings (e.g., halogenated phenyl) .
- Activity : Demonstrated potent antioxidant activity (FRAP and DPPH assays), with halogenated derivatives (e.g., 3j, 3a) showing enhanced radical scavenging due to electron-withdrawing effects .
- The N,N-diethylacetamide in the target compound may reduce polarity compared to aryl-substituted acetamides.
b) N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide
- Structure : Position 1 substituent is a phenylsulfonyl group (-SO₂C₆H₅), and position 3 has a methyl-linked acetamide .
- Activity : Sulfonyl groups are electron-withdrawing, influencing electronic distribution and reactivity. Spectroscopic studies (FT-IR, NMR) confirm planar conformations critical for bioactivity .
- Comparison : The benzylsulfanyl group in the target compound is less electron-withdrawing than sulfonyl, which may alter binding affinities. The N,N-diethylacetamide could enhance membrane permeability compared to the methyl-linked acetamide.
c) N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structure : Incorporates a 1,3,4-oxadiazole ring and sulfanyl group .
- Sulfanyl groups may act as hydrogen bond acceptors.
- Comparison : The target compound lacks the oxadiazole ring, offering greater conformational flexibility. Both compounds share sulfanyl groups, but the benzylsulfanyl moiety may confer higher lipophilicity.
Spectroscopic and Computational Insights
- Hydroxyimino Derivatives: Experimental (XRD) and DFT studies show bond lengths (C(9)-N(1) = 1.376 Å) and angles (124.87°) consistent with optimized geometries, validating synthetic routes .
- Target Compound : Predicted to exhibit similar bond lengths (C-S ≈ 1.81 Å, C-N ≈ 1.34 Å) but distinct NMR shifts due to N,N-diethyl shielding effects.
Biological Activity
2-[3-(Benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is a compound that belongs to the indole family, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and cellular interactions. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C_{24}H_{28}N_{2}S
- IUPAC Name : this compound
Research indicates that compounds with indole structures often exhibit significant biological activities, including:
- DNA Intercalation : Indole derivatives have been shown to intercalate with DNA, which can inhibit DNA replication and transcription. This mechanism is crucial for their anticancer properties .
- Protein Binding : The interaction with proteins such as bovine serum albumin (BSA) has been studied, revealing strong binding affinities that can influence the pharmacokinetics and bioavailability of the compound .
- Caspase Activation : Some studies suggest that indole derivatives may activate apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Cytotoxicity : The compound has been tested against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). Results indicate that it exhibits dose-dependent cytotoxicity, significantly reducing cell viability compared to untreated controls .
- Apoptosis Induction : Analysis using AO/EB staining showed that treatment with this compound leads to apoptosis in cancer cells. The mechanism appears to involve mitochondrial pathways and caspase activation .
- Comparison with Cisplatin : In comparative studies, the compound displayed lower toxicity against normal cells (IMR-90) while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index .
Interaction with Biomolecules
The binding affinity of this compound with biomolecules is essential for its biological activity:
- DNA Binding Studies : Spectroscopic methods have demonstrated that the compound interacts strongly with calf thymus DNA, indicating potential as a chemotherapeutic agent .
- Protein Interaction : Molecular docking studies reveal that the compound binds effectively to targets like DNA Topoisomerase II and CASP3, which are critical in cancer therapy due to their roles in DNA replication and apoptosis regulation .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on HeLa cells with IC50 values comparable to established chemotherapeutics. |
| Study 2 | Showed reduced viability in A549 cells; apoptosis was confirmed through flow cytometry analysis. |
| Study 3 | Investigated protein interactions; indicated strong binding to BSA, influencing drug delivery and metabolism. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
